![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a ligand derived from 2,6-diacetylpyridine and 2-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-methylaniline to form the ligand 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine . This ligand is then reacted with vanadium trichloride (VCl3) under inert conditions to form the final coordination compound. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive vanadium trichloride and anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states, such as vanadium(IV) or vanadium(V), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to vanadium(II) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the coordinated ligand is replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products Formed
Oxidation: Vanadium(IV) or vanadium(V) complexes
Reduction: Vanadium(II) complexes
Substitution: New coordination compounds with different ligands
Scientific Research Applications
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies:
Industrial Applications: Potential use in the development of new catalytic processes for chemical manufacturing.
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application:
Catalysis: The vanadium center can facilitate electron transfer processes, enabling oxidation or reduction reactions. The ligand environment can stabilize various oxidation states of vanadium, making it an effective catalyst.
Biological Activity: In biological systems, vanadium compounds can interact with phosphate groups in biomolecules, potentially influencing signaling pathways related to insulin activity.
Comparison with Similar Compounds
Similar Compounds
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-iron(III)-trichloride
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-cobalt(III)-trichloride
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-nickel(II)-dichloride
Uniqueness
- Vanadium Center : The presence of vanadium distinguishes this compound from its iron, cobalt, and nickel analogs. Vanadium’s ability to exist in multiple oxidation states (II, III, IV, V) provides unique catalytic and electronic properties.
- Biological Activity : Vanadium compounds have specific biological activities, such as insulin-mimetic effects, that are not observed with iron, cobalt, or nickel analogs.
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
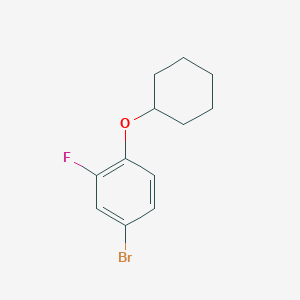
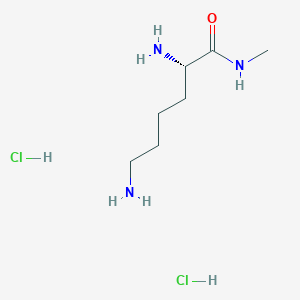
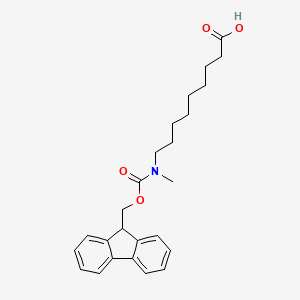
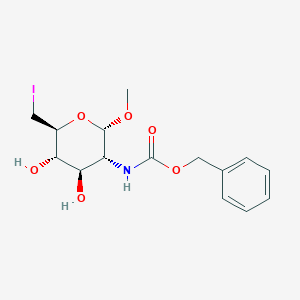
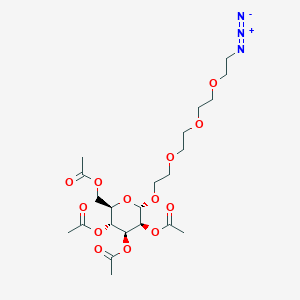
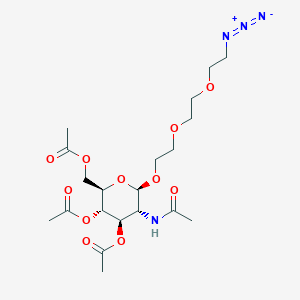
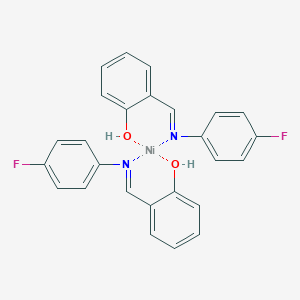

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
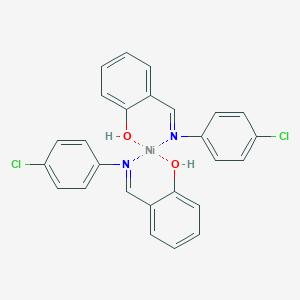
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
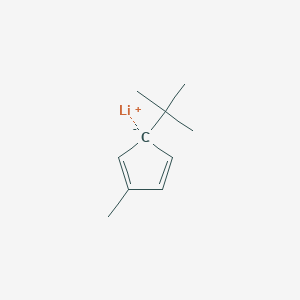
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
